molecular formula C21H18N4O5S B11642574 ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

ethyl 4-[(7Z)-7-(3-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Cat. No.: B11642574
M. Wt: 438.5 g/mol
InChI Key: LNSBLDRFUZADKJ-WQRHYEAKSA-N
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Description

ETHYL 4-[(7Z)-7-[(3-NITROPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE is a complex organic compound that belongs to the class of thiazolo-triazine derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, a thiazolo-triazine core, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(7Z)-7-[(3-NITROPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with a thiazolo-triazine derivative under acidic conditions to form the intermediate compound. This intermediate is then esterified with ethyl benzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(7Z)-7-[(3-NITROPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-[(7Z)-7-[(3-NITROPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[(7Z)-7-[(3-NITROPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their function. The thiazolo-triazine core may also play a role in binding to DNA or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

ETHYL 4-[(7Z)-7-[(3-NITROPHENYL)METHYLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL]BENZOATE can be compared with other thiazolo-triazine derivatives and nitrophenyl compounds. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-[(7Z)-7-[(3-nitrophenyl)methylidene]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate

InChI

InChI=1S/C21H18N4O5S/c1-2-30-20(27)15-6-8-16(9-7-15)23-12-22-21-24(13-23)19(26)18(31-21)11-14-4-3-5-17(10-14)25(28)29/h3-11H,2,12-13H2,1H3/b18-11-

InChI Key

LNSBLDRFUZADKJ-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3

Origin of Product

United States

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